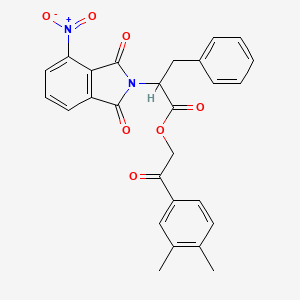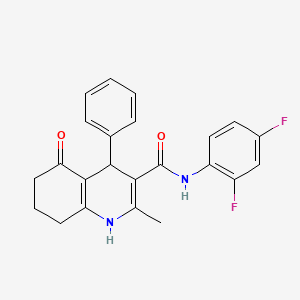![molecular formula C23H18N2O B3942725 2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942725.png)
2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone, also known as MMVQ, is a synthetic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its potential applications in drug development. MMVQ is a versatile compound that exhibits a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.
科学研究应用
2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone has been extensively studied for its potential applications in drug development. It exhibits a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. It also inhibits the growth of various fungal and bacterial strains by disrupting their cell membranes. Furthermore, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
作用机制
The mechanism of action of 2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. It also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway. This compound has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. It also inhibits the growth of various fungal and bacterial strains by disrupting their cell membranes. Furthermore, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
实验室实验的优点和局限性
One of the advantages of 2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone is its broad spectrum of biological activities, which makes it a versatile compound for drug development. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its biological activity.
未来方向
There are several future directions for research on 2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone. One area of interest is the optimization of its biological activity by modifying its chemical structure. Another area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Additionally, this compound has shown promising results as a photosensitizer in photodynamic therapy, and further research is needed to explore its potential in this field. Finally, this compound has been shown to exhibit antiviral activity, and further research is needed to explore its potential as an antiviral agent.
In conclusion, this compound is a versatile compound that exhibits a wide range of biological activities and has potential applications in drug development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound in drug development and other fields.
属性
IUPAC Name |
2-[2-(2-methylphenyl)ethenyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-17-9-5-6-10-18(17)15-16-22-24-21-14-8-7-13-20(21)23(26)25(22)19-11-3-2-4-12-19/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRVYWPAYDOVSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzoylamino)-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3942644.png)

![N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3942664.png)

![4-(4-hydroxyphenyl)-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3942684.png)



![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-tert-butylbenzamide](/img/structure/B3942699.png)
![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3942702.png)

![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-propylethanediamide)](/img/structure/B3942716.png)
![4-chloro-6-{[(4-methyl-3-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3942720.png)
![4-(4-bromophenyl)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3942726.png)